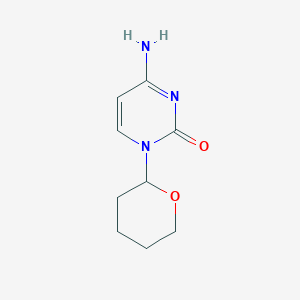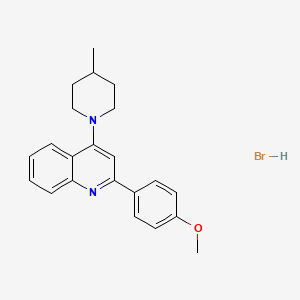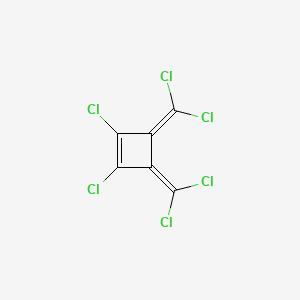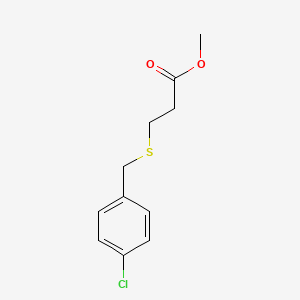
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that contains both pyrimidine and tetrahydropyran moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the reaction of appropriate pyrimidine derivatives with tetrahydropyran intermediates. The reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone (NMP) and reagents such as O-(4-nitrobenzoyl)hydroxylamine . The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps involving aqueous NaCl and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It is used in the design of novel heterocyclic compounds with potential biological activities.
Industrial Chemistry: The compound can be utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one include other pyrimidine derivatives and tetrahydropyran-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrimidine and tetrahydropyran moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
5000-33-9 |
|---|---|
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
4-amino-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c10-7-4-5-12(9(13)11-7)8-3-1-2-6-14-8/h4-5,8H,1-3,6H2,(H2,10,11,13) |
Clave InChI |
JFDHZABYVILPSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)





![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)




![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
